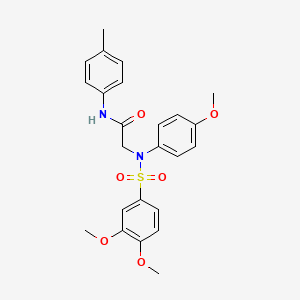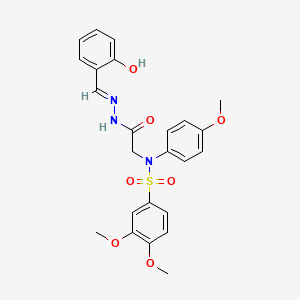![molecular formula C20H19N5O B7698954 N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7698954.png)
N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide” is a compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a significant influence on the physical, photophysical, and biological properties .
Synthesis Analysis
The main methods of synthesis for this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . For instance, the Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems that contain the active α-methylene group is one of the most important methods of quinoline synthesis . Another approach involves the use of α,β-unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-b]quinolines, including “this compound”, consists of a pyrazole and quinoline fragment . They can present two isomeric structures: 1H-pyrazolo[3,4-b]quinolines and 2H-pyrazolo[3,4-b]quinolines . The first monosubstituted 1H-pyrazolo[3,4-b]quinoline was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Chemical Reactions Analysis
The synthesis of 1H-pyrazolo[3,4-b]quinolines involves various chemical reactions. For instance, the Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems that contain the active α-methylene group is a key reaction in the synthesis of these compounds . Another approach involves the use of α,β-unsaturated compounds in reactions with N-nucleophiles .Mecanismo De Acción
Target of Action
N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide is a member of the 1H-pyrazolo[3,4-b]quinoline class of compounds Similar compounds have shown biological activity, suggesting potential interactions with cellular targets .
Mode of Action
It’s known that the parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Biochemical Pathways
Compounds of the 1h-pyrazolo[3,4-b]quinoline class have been used as potential fluorescent sensors and biologically active compounds , suggesting they may interact with various biochemical pathways.
Result of Action
Similar compounds have shown to be more potent than reference compounds in certain biological assays .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide has several advantages for lab experiments. It is a synthetic compound that can be easily prepared with high purity. Additionally, it has shown promising results in various scientific research applications, making it a potential candidate for further studies. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Direcciones Futuras
There are several future directions for N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide research. First, further studies are needed to understand the mechanism of action of this compound and its potential therapeutic targets. Additionally, studies are needed to evaluate the efficacy and safety of this compound in humans, as well as its pharmacokinetic and pharmacodynamic properties. Furthermore, studies are needed to explore the potential of this compound in combination with other drugs or therapies for various diseases. Finally, studies are needed to investigate the potential of this compound as a diagnostic tool for cancer and other diseases.
Métodos De Síntesis
N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide is a synthetic compound that can be prepared using a multi-step process. The synthesis involves the reaction of 8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline with nicotinoyl chloride in the presence of a base, followed by purification using column chromatography. The final product is obtained as a white solid with a high purity level.
Aplicaciones Científicas De Investigación
N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide has shown potential in various scientific research applications. It has been studied for its anticancer, anti-inflammatory, and neuroprotective properties. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been studied using this compound, with promising results. Additionally, this compound has shown neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-3-10-25-19-16(11-14-7-4-6-13(2)17(14)22-19)18(24-25)23-20(26)15-8-5-9-21-12-15/h4-9,11-12H,3,10H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWAVORRRQXZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7698881.png)


![3-(2,5-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698906.png)



![4-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698948.png)



![2-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7698986.png)